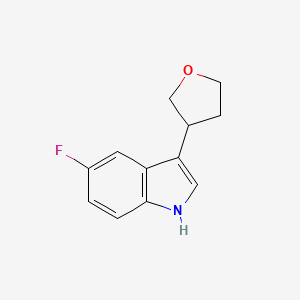

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields.

科学的研究の応用

Process Development and Synthesis

5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound structurally related to 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, was developed for its potential antidepressant properties. The synthesis involved optimizing a Fischer indole synthesis and other steps for large-scale preparation without chromatography (Anderson et al., 1997).

Radiopharmaceutical Development

A simplified one-step method for the synthesis of [(18) F]T807, a radiopharmaceutical for imaging paired helical filaments of tau, showcases the relevance of fluorine-18 labeled compounds in clinical applications. This study highlights the broad applicability of such methodologies in clinical production (Shoup et al., 2013).

Molecular Dynamics and Theoretical Studies

Tegafur, a derivative related to 5-Fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione, has been analyzed for its geometries and vibrational dynamics using density functional theory. This research provides insights into the molecular electrostatic potential surfaces and other properties, contributing to a better understanding of its selectivity and activity as a prodrug over 5-fluoro-uracil (Prasad et al., 2010).

Fluorine's Role in Organic Synthesis

The incorporation of fluorine into hetero- and carbocycles demonstrates the significant impact of fluorine on organic synthesis, particularly in the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes. This research underlines the critical role of vinylic fluorines in these cyclizations (Ichikawa et al., 2002).

作用機序

Target of Action

Similar compounds have been found to act as agonists for gpbar1 .

Mode of Action

Related compounds have been suggested to work as anticoagulants through various mechanisms of action .

Pharmacokinetics

Molecular dynamics simulations can provide insights into these properties .

Result of Action

Related compounds have been found to exhibit potent fxa-inhibiting effect and anticoagulant effect .

特性

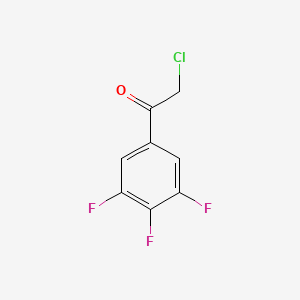

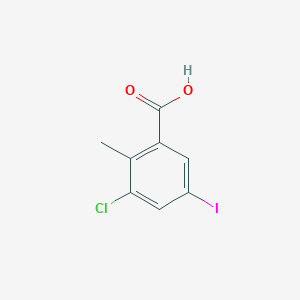

IUPAC Name |

5-fluoro-3-(oxolan-3-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQACPEPZMKGXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)